
(4-Hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxycyclohexyl)urea is an organic compound with the molecular formula C7H14N2O2 It is characterized by a cyclohexane ring substituted with a hydroxy group at the fourth position and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxycyclohexyl)urea typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then subjected to Beckmann rearrangement to yield this compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process may also involve purification steps like recrystallization to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions: (4-Hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexylamine derivatives.
Substitution: Ethers or esters of cyclohexanol.
科学的研究の応用
(4-Hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of (4-Hydroxycyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the urea moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Cyclohexylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
Hydroxyurea: Contains a hydroxyl group but lacks the cyclohexane ring, leading to distinct pharmacological properties.
Uniqueness: (4-Hydroxycyclohexyl)urea is unique due to the presence of both a hydroxy group and a urea moiety on a cyclohexane ring. This combination imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H3,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQUXWDFBTLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
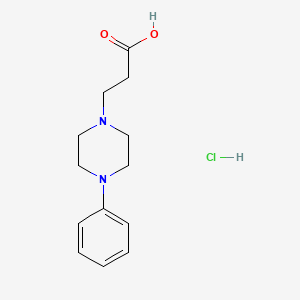
![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)
![N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide](/img/structure/B2650510.png)
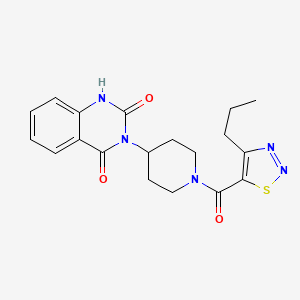
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)
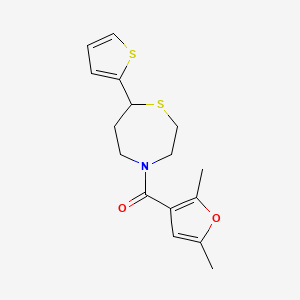
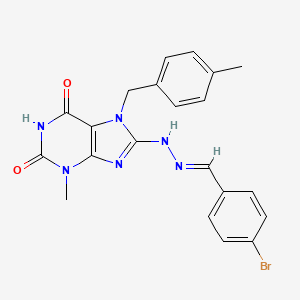
![8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2650517.png)

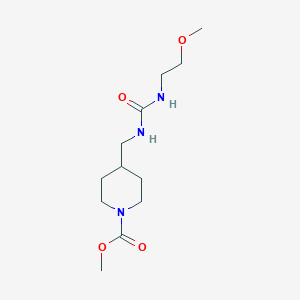
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
